molecular formula C6H7ClO3 B2962769 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid CAS No. 1541667-98-4

4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid

Cat. No. B2962769
CAS RN: 1541667-98-4
M. Wt: 162.57
InChI Key: XJUOYDHZOSGHGV-UHFFFAOYSA-N
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Description

“4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” is a chemical compound with the molecular formula C6H7ClO3 . It is a derivative of dihydropyran, which is a heterocyclic compound with the formula C5H8O .


Molecular Structure Analysis

The molecular structure of “4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” consists of a six-membered ring with one oxygen atom, one chlorine atom, and a carboxylic acid group . The exact 3D structure would provide more details about the spatial arrangement of these atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid” include a molecular weight of 162.571 Da . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polar surface area could be determined through experimental methods .

Scientific Research Applications

Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl Carboxylates as Potential NLO Materials

Research indicates the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates characterized by various spectroscopy methods. These compounds, particularly those with carboxylic acid groups and ester substituents, have demonstrated significant optical nonlinearity, suggesting their potential as candidates for optical limiting applications (Chandrakantha et al., 2013).

Electrosynthesis of 4-chloropyrazolecarboxylic Acids

The chlorination of pyrazolecarboxylic acids to produce 4-chlorosubstituted pyrazolecarboxylic acids via galvanostatic electrolysis in NaCl aqueous solutions has been studied. The process efficiency varies based on the donor-acceptor properties of substituents, suggesting a pathway for the synthesis of chlorinated carboxylic acids, which may relate to the compound (Lyalin et al., 2009).

Functionalized 1,5-dicarbonyl Systems via Heterodiene Cycloadditions

A study on Chromone-3-carboxylic acid undergoing heterodiene cycloadditions to produce novel pyrans, which decompose into functionalized 1,5-dicarbonyl systems, offers insights into synthetic pathways that might be applicable for derivatizing 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid (Coutts & Wallace, 1987).

Synthesis and Diversity of Metal Coordination Polymers

Research on synthesizing isomeric bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and their assembly with Zn(II) and Cd(II) ions into coordination polymers highlights the structural diversity and potential applications in areas such as luminescence and supramolecular assembly. Such methodologies could be explored for compounds with similar functional groups (Cheng et al., 2017).

Systematic Investigations of Transition between Framework Topologies in Ce/Zr-MOFs

The use of 1-H-pyrazole-3,5-dicarboxylic acid in synthesizing metal-organic frameworks (MOFs) with various topologies through systematic studies indicates the influence of synthesis conditions on product formation. This research provides a framework for understanding how carboxylic acid functional groups might interact in coordination complexes and MOFs, potentially applicable to 4-chloro-5,6-dihydro-2H-pyran-3-carboxylic acid (Jacobsen et al., 2018).

properties

IUPAC Name

4-chloro-3,6-dihydro-2H-pyran-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c7-5-1-2-10-3-4(5)6(8)9/h1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUOYDHZOSGHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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